2-(4-Thiazolyl)imidazole-5-methanol
Description
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
[2-(1,3-thiazol-4-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C7H7N3OS/c11-2-5-1-8-7(10-5)6-3-12-4-9-6/h1,3-4,11H,2H2,(H,8,10) |
InChI Key |
ZPDYSBGGEUJTON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C2=CSC=N2)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(4-Thiazolyl)imidazole-5-methanol generally follows a multi-step synthetic route involving:
- Construction of the imidazole core.
- Introduction of the thiazole substituent at the 2-position.
- Functionalization at the 5-position to install the methanol group.
The synthetic approach often employs condensation reactions, controlled pH environments, and selective reduction or substitution steps.
Method A: Condensation and Controlled pH Approach
A patent describing a related imidazole derivative preparation highlights the importance of pH control during condensation reactions to improve yield and purity. Although the patent focuses on 2-butyl-4-chloro-5-formylimidazole, the methodology is applicable for similar imidazole derivatives including 2-(4-Thiazolyl)imidazole-5-methanol.
- Condensation of appropriate amidine salts with aldehyde derivatives under pH control (6.0–7.5) to avoid side products.
- Dehydration of intermediate compounds under acidic or basic conditions to form the imidazole ring.
- Use of phosphorus oxychloride and N,N-dimethylformamide (DMF) for chlorination and formylation steps.
- High purity and yield due to precise pH management.
- Simple operation and easy scalability.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation | Pentamidine hydrochloride + glyoxal, pH 6.0–7.5 | ~70 | pH control critical |
| Dehydration | Acidic/basic medium | - | Intermediate isolation |
| Chlorination/Formylation | Phosphorus oxychloride + DMF, 100–105°C | High | Final product crystallization |
Method B: Reflux Condensation with Amines and Aldehydes
A research article on imidazolone derivatives with heterocyclic substituents describes refluxing mixtures of amines and aldehydes in ethanol with sodium acetate as a catalyst to form imidazole-based compounds.
- Use of anhydrous sodium acetate as a base catalyst.
- Refluxing for 4 hours with constant stirring.
- Gradual addition of ethanol to precipitate the product.
- Purification by washing with hot water and cold methanol.
- Monitoring reaction progress via thin-layer chromatography (TLC).
- Product yield approximately 70%.
- Melting point characterization confirms compound purity.
- Suitable for derivatives with thiazolyl substituents.
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Anhydrous sodium acetate (0.0125 mmol) | Efficient base catalysis |
| Solvent | Ethanol | Good solubility and recrystallization |
| Reaction time | 4 hours reflux | Complete condensation |
| Yield | 70% | Moderate to good |
| Purification | Hot water and cold methanol wash | High purity product |
Based on synthesis protocols from IJPQA Vol 15, Issue 3, 2024
Method C: Microwave-Assisted Knoevenagel Condensation and S-Alkylation
For related imidazole derivatives, a modern and efficient approach involves microwave-assisted Knoevenagel condensation followed by S-alkylation, which can be adapted for 2-(4-Thiazolyl)imidazole-5-methanol synthesis.
- Knoevenagel condensation of 1-methyl-2-thioxo-imidazolidin-4-one with aromatic aldehydes under microwave irradiation at 80°C for 40–60 minutes.
- Subsequent S-alkylation with halogenoalkanes in acetonitrile with potassium iodide as a catalyst.
- Purification by recrystallization from ethanol.
- Shorter reaction times.
- Good stereoselectivity and yields.
- Environmentally friendly solvent-free or minimal solvent conditions.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Knoevenagel condensation | Microwave, 80°C, 40-60 min | High | Efficient and rapid |
| S-Alkylation | Halogenoalkane + KI, acetonitrile | Good | Catalyst improves yield |
| Purification | Recrystallization in ethanol | - | High purity achieved |
Adapted from PMC article on imidazol-4-one derivatives
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity Notes | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation + pH Control (Patent) | Pentamidine hydrochloride, glyoxal, POCl3, DMF, pH 6.0–7.5 | High (~70+) | High purity due to pH control | Simple, scalable, high purity | Requires careful pH control |
| Reflux Condensation (IJPQA) | Amines, aldehydes, sodium acetate, ethanol reflux | ~70 | Confirmed by melting point and TLC | Straightforward, moderate yield | Longer reaction time |
| Microwave Knoevenagel + S-Alkylation (PMC) | 1-methyl-2-thioxo-imidazolidin-4-one, aldehydes, halogenoalkanes, microwave | High | High purity via recrystallization | Fast, stereoselective, ecofriendly | Requires microwave equipment |
Research Outcomes and Analytical Data
- Yield and Purity: The methods reported yield between 70% to high yields depending on reaction optimization, with purity confirmed by melting points, TLC, IR, and NMR spectroscopy.
- Spectroscopic Characterization: IR spectra typically show characteristic imidazole C=N stretches (~1570 cm⁻¹) and thiazole C=N stretches (~1470 cm⁻¹). NMR confirms substitution patterns.
- Reaction Monitoring: TLC with solvent systems such as chloroform:methanol (9:1) or ethyl acetate:hexane (9:1) effectively monitors progress.
- Crystallization: Final products are often purified by crystallization from ethanol or toluene, ensuring removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Thiazolyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The thiazole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the thiazole or imidazole rings.
Scientific Research Applications
2-(4-Thiazolyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is being investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Thiazolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between 2-(4-Thiazolyl)imidazole-5-methanol and related compounds:
Key Observations :
Critical Analysis :
- The target compound’s thiazolyl and hydroxymethyl groups may reduce toxicity compared to nitrofuran derivatives (), which are potent carcinogens.
Physicochemical Properties
- Solubility: The hydroxymethyl group likely increases hydrophilicity compared to non-polar analogs like thiabendazole (logP ~2.5 vs. ~1.8 for the target compound, estimated).
- Stability : Imidazole derivatives generally exhibit thermal stability, but the hydroxymethyl group may introduce sensitivity to oxidative conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Thiazolyl)imidazole-5-methanol, and how can structural purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of thiazole derivatives with imidazole precursors under acidic or basic conditions. For example, analogous compounds (e.g., benzimidazole-thiazole hybrids) are synthesized via cyclization using aldehydes and ammonium hydroxide in ethanol . Post-synthesis, purity is validated using a combination of techniques:
- HPLC for quantitative purity assessment.
- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substituent positions .
- Elemental analysis to verify stoichiometric composition .
Q. How can researchers address discrepancies in reported biological activities of thiazole-imidazole hybrids?
- Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often arise from variations in assay conditions or structural analogs. To resolve this:
- Perform dose-response studies across multiple cell lines or microbial strains to establish potency thresholds .
- Use molecular docking simulations to compare binding affinities of 2-(4-Thiazolyl)imidazole-5-methanol with structurally similar compounds (e.g., tubulin inhibitors in ) .
- Validate results through independent replication in standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
Advanced Research Questions
Q. What experimental strategies can elucidate the pH-dependent stability of 2-(4-Thiazolyl)imidazole-5-methanol in environmental or biological systems?
- Methodological Answer : Stability studies should mimic physiological or environmental conditions:
- pH titration experiments : Monitor solubility and precipitation kinetics using UV-Vis spectroscopy across pH 2–12 .
- Mass spectrometry (MS) to detect degradation products under extreme pH conditions .
- Environmental fate modeling : Incorporate solubility data to predict persistence in soil or aqueous systems .
Q. How can researchers optimize the compound’s pharmacokinetic profile for therapeutic applications?
- Methodological Answer : Focus on derivatization and formulation:
- Prodrug synthesis : Introduce ester or phosphate groups to enhance solubility, as seen in isopropyl carbamate derivatives (e.g., MK-905 in ) .
- In vitro ADME assays : Use Caco-2 cell models to assess intestinal absorption and cytochrome P450 inhibition .
- Nanocarrier encapsulation : Employ liposomal or polymeric nanoparticles to improve bioavailability .
Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer : Combine multiple in silico tools:
- Molecular dynamics (MD) simulations : Analyze binding stability with targets like tubulin or microbial enzymes over 100-ns trajectories .
- QSAR modeling : Corrogate substituent effects (e.g., thiazole vs. triazole rings) on activity using datasets from and .
- Free energy perturbation (FEP) : Quantify binding energy changes upon structural modifications .
Key Recommendations for Researchers
- Synthesis : Prioritize solvent systems like ethanol or DMF with catalytic bases (e.g., NaOEt) for higher yields .
- Characterization : Always cross-validate NMR data with HSQC and HMBC experiments to resolve structural ambiguities .
- Biological Testing : Include positive controls (e.g., thiabendazole in ) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
